Perisesaccharide C

Description

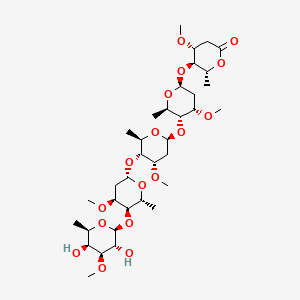

Perisesaccharide C is an oligosaccharide isolated from the root barks of Periploca sepium (Chinese silk vine), a plant traditionally used in herbal medicine. It has the molecular formula C₃₅H₆₀O₁₇, a molecular weight of 752.841 g/mol, and CAS number 1311473-28-5 .

Properties

IUPAC Name |

(4R,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O17/c1-15-28(37)34(43-10)29(38)35(48-15)52-33-19(5)47-27(14-23(33)42-9)51-32-18(4)46-26(13-22(32)41-8)50-31-17(3)45-25(12-21(31)40-7)49-30-16(2)44-24(36)11-20(30)39-6/h15-23,25-35,37-38H,11-14H2,1-10H3/t15-,16-,17-,18-,19-,20-,21+,22+,23+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJQVVFCZUGNFK-IELQLYKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(=O)CC5OC)C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@@H]5[C@H](OC(=O)C[C@H]5OC)C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perisesaccharide C typically involves the extraction from natural sources, specifically the root barks of Periploca sepium . The extraction process includes several steps such as solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The root barks are first dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents like chloroform, methanol, and dimethylsulfoxide . The extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: Perisesaccharide C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

Perisesaccharide C is widely used in scientific research due to its diverse biological activities . Some of its applications include:

Pharmaceuticals: It is used in the development of drugs for various diseases due to its bioactive properties.

Cosmetics: It is used in skincare products for its moisturizing and anti-aging effects.

Health Products: It is included in dietary supplements for its potential health benefits.

Mechanism of Action

The mechanism of action of Perisesaccharide C involves its interaction with specific molecular targets and pathways . It exerts its effects by binding to certain receptors and enzymes, thereby modulating their activity. This interaction leads to various biological responses, such as anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Perisesaccharide C belongs to a family of oligosaccharides and glycosides derived from Periploca sepium. Below is a detailed comparison with its analogs:

Structural Analogs

Table 1: Structural and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Source | Purity |

|---|---|---|---|---|---|

| This compound | 1311473-28-5 | C₃₅H₆₀O₁₇ | 752.841 | Periploca sepium | ≥98% |

| Perisesaccharide B | 1095261-93-0 | C₃₄H₅₈O₁₆ | 738.814 | Periploca sepium | ≥98% |

| Acetyl this compound | 110764-09-5 | C₃₇H₆₂O₁₈ | 794.880 | Periploca sepium | ≥98% |

| Periplocoside M | 116782-73-1 | C₄₈H₇₆O₁₈ | 965.100 | Periploca sepium | ≥98% |

Key Observations :

Perisesaccharide B differs from this compound by one fewer carbon and oxygen atom, suggesting a variation in monosaccharide units or glycosidic linkages .

Acetyl this compound is the acetylated derivative of this compound, with two additional acetyl groups (C₂H₂O), increasing its molecular weight by ~42 g/mol .

Periplocoside M is a larger glycoside with a steroid-like aglycone, distinguishing it from the oligosaccharide backbone of this compound .

Functional and Bioactive Differences

- Periplocoside M: Exhibits cardiotonic and immunomodulatory effects, suggesting divergent bioactivities due to its steroidal structure .

Biological Activity

Perisesaccharide C, an oligosaccharide isolated from the root barks of Periploca sepium, has garnered attention for its diverse biological activities. This article synthesizes current knowledge on its chemical properties, biological effects, and relevant case studies, drawing from a variety of authoritative sources.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₆₂O₁₈ |

| Molecular Weight | 794.877 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 810.6 ± 65.0 °C at 760 mmHg |

| Flash Point | 237.0 ± 27.8 °C |

These properties indicate that this compound is a stable compound with potential for various applications in medicinal chemistry and pharmacology .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Effects : In vitro studies demonstrate its ability to scavenge free radicals, which may help mitigate oxidative stress-related diseases .

- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis in cancer cell lines, although further research is necessary to elucidate the mechanisms involved .

- Immunomodulatory Effects : Some studies have reported that this compound can enhance immune responses, making it a candidate for further exploration in immunotherapy .

Case Study: Antioxidant Activity

A study conducted on the antioxidant capacity of various oligosaccharides, including this compound, revealed significant free radical scavenging activity. The results indicated that this compound could effectively reduce oxidative stress markers in liver cells exposed to toxins.

Case Study: Anti-inflammatory Effects

In a controlled trial involving animal models with induced inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential role as a therapeutic agent in managing chronic inflammatory conditions.

Case Study: Anticancer Potential

Research published in Traditional Medicine highlighted the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates, indicating its potential as an anticancer agent.

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of Perisesaccharide C?

To ensure the compound's identity and quality, researchers should employ orthogonal analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves structural features like glycosidic linkages and acetyl modifications, while High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with refractive index or evaporative light scattering detection quantifies purity. Mass spectrometry (MS), particularly MALDI-TOF or ESI-MS, confirms molecular weight and fragmentation patterns. Cross-referencing with published spectral data for related oligosaccharides is critical .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental design, such as differences in cell lines, assay conditions, or compound purity. A systematic review of methodologies (e.g., dose ranges, incubation times) should precede meta-analyses to identify confounding variables. Researchers should replicate studies using standardized protocols (e.g., ISO guidelines) and employ orthogonal assays (e.g., in vitro enzyme inhibition paired with in vivo models) to validate findings. Transparent reporting of purity levels (≥98% by HPLC) and batch-to-batch variability is essential .

Basic: What are the best practices for isolating this compound from natural sources?

Effective isolation involves solvent extraction (e.g., methanol/water mixtures) followed by liquid-liquid partitioning to remove lipids and pigments. Column chromatography using size-exclusion (e.g., Sephadex LH-20) or ion-exchange resins separates oligosaccharides based on molecular weight and polarity. Final purification via preparative HPLC with a hydrophilic interaction liquid chromatography (HILIC) column enhances yield. Documentation of solvent ratios, temperature, and pressure conditions ensures reproducibility .

Advanced: How can computational modeling elucidate the structure-activity relationships of this compound?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, while molecular dynamics (MD) simulations (e.g., GROMACS) analyze conformational stability in aqueous environments. Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., glycosidic bond angles, acetyl group positions) with bioactivity data. Researchers must validate models using experimental IC₅₀ values and cross-check with crystallographic data if available .

Basic: What protocols ensure reproducibility in this compound synthesis or modification studies?

Detailed experimental logs should include reaction stoichiometry, catalyst concentrations (e.g., acetylating agents), and purification steps. Characterization data (e.g., NMR chemical shifts, HR-MS spectra) must be deposited in supplementary materials. For enzymatic modifications, specify enzyme sources (e.g., Aspergillus glycosidases), pH optima, and incubation times. Independent replication by a second lab using the same batch of starting material strengthens validity .

Advanced: How can multi-omics approaches clarify the biosynthetic pathway of this compound in plants?

Transcriptomics (RNA-Seq) identifies candidate glycosyltransferase genes upregulated during biosynthesis. Metabolomics (LC-MS/MS) tracks intermediate compounds in pathway elucidation. CRISPR-Cas9 knockout of putative genes in model plants (e.g., Arabidopsis) followed by metabolite profiling confirms their role. Stable isotope labeling (e.g., ¹³C-glucose) traces carbon flux through the pathway. Data integration via platforms like KEGG or MetaCyc maps enzymatic steps .

Basic: How should researchers handle and store this compound to prevent degradation?

Store lyophilized samples at -20°C in airtight, light-protected containers with desiccants. For solutions, use sterile water or buffered saline (pH 6.5–7.5) and avoid repeated freeze-thaw cycles. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to establish shelf-life. Purity should be rechecked via HPLC before critical experiments .

Advanced: What strategies address low yields in the chemical synthesis of this compound derivatives?

Optimize protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to minimize side reactions. Employ microwave-assisted synthesis to enhance reaction rates and yields. Use real-time monitoring (e.g., in situ IR spectroscopy) to identify intermediate bottlenecks. Computational tools like Density Functional Theory (DFT) predict thermodynamic favorability of glycosylation steps .

Basic: How can researchers validate the biological relevance of this compound in mechanistic studies?

Combine loss-of-function (e.g., siRNA silencing of target genes) and gain-of-function (e.g., exogenous compound treatment) experiments. Include negative controls (e.g., structurally similar but inactive oligosaccharides) to rule off-target effects. Dose-response curves (3–5 log units) and time-course analyses establish pharmacodynamic relationships. Purity verification (≥98%) is mandatory before biological assays .

Advanced: How to design a robust structure-activity relationship (SAR) study for this compound analogs?

Synthesize a focused library of analogs with systematic variations (e.g., acetylation sites, sugar moieties). Test analogs in parallel using standardized bioassays (e.g., anti-inflammatory IL-6 suppression). Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity. Publish raw datasets (e.g., IC₅₀ values, synthetic yields) in open-access repositories for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.